bromozinc(1+);1-tert-butyl-4-methanidylbenzene
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Overview
Description
Bromozinc(1+);1-tert-butyl-4-methanidylbenzene is an organozinc compound that features a bromine atom, a zinc ion, and a benzene ring substituted with a tert-butyl group and a methanidyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromozinc(1+);1-tert-butyl-4-methanidylbenzene typically involves the reaction of 1-tert-butyl-4-methanidylbenzene with a zinc bromide source. One common method is the reaction of 1-tert-butyl-4-methanidylbenzene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);1-tert-butyl-4-methanidylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often performed in solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.
Scientific Research Applications
Bromozinc(1+);1-tert-butyl-4-methanidylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It can be employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of bromozinc(1+);1-tert-butyl-4-methanidylbenzene in chemical reactions involves the formation of reactive intermediates. In substitution reactions, the zinc ion coordinates with the nucleophile, facilitating the displacement of the bromine atom. In coupling reactions, the zinc ion participates in the transmetalation step, transferring the organic group to the palladium catalyst, which then undergoes reductive elimination to form the final product.
Comparison with Similar Compounds
Similar Compounds
- Bromozinc(1+);1-iodo-4-methanidylbenzene
- Bromozinc(1+);1-chloro-4-methanidylbenzene
- Bromozinc(1+);1-fluoro-4-methanidylbenzene
Uniqueness
Bromozinc(1+);1-tert-butyl-4-methanidylbenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of sterically demanding molecules and in reactions where selectivity is crucial.
Properties
IUPAC Name |
bromozinc(1+);1-tert-butyl-4-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUOQLCFFZTBQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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